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Welcome to our dedicated support center for researchers, scientists, and drug development

professionals encountering challenges with cell wall digestion using Driselase. This resource

provides in-depth troubleshooting guides and frequently asked questions to help you navigate

and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)
Q1: What is Driselase and why is it used for cell wall digestion?

Driselase is a commercially available enzyme preparation derived from the fungus

Trichoderma viride or Basidiomycetes sp.[1][2] It is not a single enzyme but a complex mixture

of various hydrolytic enzymes, including cellulases, hemicellulases, pectinases, and xylanases.

[1][2][3][4] This broad spectrum of activity makes it highly effective at degrading the complex

polysaccharide networks that constitute plant and fungal cell walls, making it a valuable tool for

protoplast isolation.[2][3][4]

Q2: My Driselase digestion is incomplete, resulting in low protoplast yield. What are the

common causes?

Several factors can contribute to incomplete cell wall digestion and low protoplast yields. These

include suboptimal enzyme concentration, inappropriate incubation time or temperature, issues

with the osmotic stabilizer, and the inherent composition of the cell wall of your target organism.

[5][6][7] It is also important to consider that different batches of Driselase can have varying

enzyme activities, necessitating optimization for each new lot.[8]
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Q3: How can I optimize the Driselase concentration for my specific application?

The optimal concentration of Driselase is species- and tissue-dependent. It is crucial to

perform a concentration curve to determine the ideal amount of enzyme for your experiment.

Starting with a range of concentrations is recommended. For instance, in Fusarium

verticillioides, increasing the Driselase concentration from 5 mg/ml to 12.5 mg/ml significantly

increased protoplast yield, with no further significant increase at higher concentrations.[9] For

some plant tissues, a combination with other enzymes might be necessary for efficient

protoplast release.[10][11]

Q4: What is the recommended incubation time and temperature for Driselase digestion?

Optimal incubation time and temperature are critical for successful cell wall digestion.

Generally, Driselase exhibits optimal activity at a temperature range of 40°C to 50°C and a

slightly acidic pH of 5.0-6.0.[1] However, specific protocols may require different conditions. For

example, in the fungus Eutypella sp., optimal protoplast preparation was achieved after 6 hours

of enzymatic hydrolysis at 28°C.[5] Prolonged incubation does not always lead to higher yields

and can sometimes decrease protoplast viability.[12] It is advisable to monitor the digestion

process microscopically over time.

Q5: The protoplasts are lysing after digestion. What could be the problem?

Protoplast lysis is often due to an inappropriate osmotic stabilizer in the digestion buffer.

Protoplasts lack a cell wall and are therefore sensitive to osmotic shock.[7] The concentration

of the osmoticum, such as mannitol, sorbitol, or potassium chloride (KCl), needs to be carefully

optimized to maintain the integrity of the protoplasts.[7][13] For example, a study on Fusarium

verticillioides found 1 M KCl to be an effective osmotic stabilizer in the protoplasting medium.

[14]

Q6: Can I combine Driselase with other enzymes for better results?

Yes, combining Driselase with other cell wall degrading enzymes can be highly effective,

especially for recalcitrant tissues.[6] A common combination is Driselase with lysing enzymes,

which has shown an additive effect on protoplast formation in fungi like Fusarium verticillioides.

[14] For plant tissues, co-digestion with macerozyme or pectinase can improve the separation

of cells by degrading the middle lamella.[11][15]
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Troubleshooting Guides
Issue 1: Low Protoplast Yield

Potential Cause Troubleshooting Step

Suboptimal Enzyme Concentration

Perform a titration experiment with a range of

Driselase concentrations to find the optimal level

for your specific tissue or organism.[9]

Incorrect Incubation Time

Monitor the digestion process at different time

points under a microscope. Over- or under-

incubation can significantly impact yield.[12]

Inappropriate Temperature or pH

Ensure the digestion buffer is at the optimal pH

(typically 5.0-6.0) and the incubation is carried

out within the optimal temperature range (40-

50°C) for Driselase activity.[1]

Recalcitrant Cell Wall

Consider adding other enzymes like cellulase,

macerozyme, or lysing enzyme to the digestion

cocktail to target different components of the cell

wall.[14][15]

Poor Enzyme Infiltration

For plant tissues, ensure proper infiltration of the

enzyme solution. This can be facilitated by finely

chopping the tissue or using a gentle vacuum.

[15]

Inactive Enzyme

Check the expiration date of the Driselase and

ensure it has been stored correctly. Enzyme

activity can decrease over time.

Issue 2: Protoplast Lysis
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Potential Cause Troubleshooting Step

Incorrect Osmotic Stabilizer Concentration

Optimize the concentration of the osmotic

stabilizer (e.g., mannitol, sorbitol, KCl) in the

digestion and washing buffers.[13]

Mechanical Stress

Handle the protoplasts gently during washing

and centrifugation steps. Use wide-bore pipette

tips to minimize shear stress.

Presence of Detergents or Heavy Metals

Ensure all glassware and solutions are free from

contaminants like detergents or heavy metals,

which can inhibit enzyme activity and damage

protoplasts.[1]

Quantitative Data Summary
Table 1: Optimized Driselase Concentrations for Protoplast Isolation in Fungi

Organism

Driselase

Concentration

(mg/mL)

Co-enzyme(s)
Osmotic

Stabilizer
Reference

Fusarium

verticillioides
12.5

Lysing enzyme

(10 mg/mL)
1 M KCl [14]

Eutypella sp. 20
Lysing enzyme

(20 mg/mL)
0.75 M NaCl [5]

Colletotrichum

scovillei
8

Lysing enzyme

(20 mg/mL)
1 M NH4Cl [9]

Table 2: Optimized Incubation Conditions for Protoplast Isolation
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Organism/Tissue
Incubation Time

(hours)
Temperature (°C) Reference

Eutypella sp. 6 28 [5]

Colletotrichum

scovillei
3 Not specified [9]

Physcomitrella patens Up to 2 Not specified [12]

Tea Plant (Tender

Leaves)
10 Not specified [13]

Experimental Protocols
Protocol 1: Protoplast Isolation from Fungal Mycelia
This protocol is a general guideline and may require optimization for specific fungal species.

Mycelia Preparation: Grow the fungus in a suitable liquid medium to the desired growth

phase. Harvest the young mycelia by filtration.

Enzyme Solution Preparation: Prepare the enzyme solution containing Driselase (e.g., 12.5

mg/mL) and potentially a co-enzyme like lysing enzyme (e.g., 10 mg/mL) in a buffer with an

optimized osmotic stabilizer (e.g., 1 M KCl).[14] Adjust the pH to 5.0-6.0.

Digestion: Resuspend the harvested mycelia in the enzyme solution and incubate at the

optimal temperature (e.g., 28-37°C) with gentle shaking for a predetermined time (e.g., 3-6

hours).[5][9]

Protoplast Filtration: Separate the protoplasts from the undigested mycelia by filtering the

suspension through a sterile mesh (e.g., 50-100 µm pore size).[12]

Protoplast Washing: Pellet the protoplasts by gentle centrifugation and wash them two to

three times with a washing buffer containing the same osmotic stabilizer to remove residual

enzymes.

Quantification and Viability Check: Resuspend the final protoplast pellet in a suitable buffer

and determine the yield using a hemocytometer. Assess viability using a method like
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fluorescein diacetate (FDA) staining.[5]

Protocol 2: Protoplast Isolation from Plant Leaf Tissue
This protocol is a general guideline and requires optimization for different plant species.

Leaf Sterilization and Preparation: Surface sterilize young, healthy leaves. Finely slice the

leaf tissue into thin strips (e.g., 0.5-1 mm) to maximize the surface area for enzyme

penetration.

Pre-plasmolysis (Optional): Incubate the leaf strips in a solution containing the osmotic

stabilizer (e.g., 0.4 M mannitol) for 30-60 minutes. This can help protect the protoplasts

during digestion.

Enzyme Solution Preparation: Prepare the enzyme solution containing Driselase (e.g., 0.5-

2.0% w/v), cellulase (e.g., 1.5% w/v), and macerozyme (e.g., 0.4-0.6% w/v) in a buffer with

the optimized osmotic stabilizer.[13]

Digestion: Immerse the leaf strips in the enzyme solution. A gentle vacuum infiltration for a

few minutes can aid enzyme penetration.[15] Incubate in the dark with gentle agitation for

the optimized duration (e.g., 10 hours).[13]

Protoplast Release and Filtration: Gently agitate the mixture to release the protoplasts. Filter

the suspension through a series of nylon meshes (e.g., 100 µm followed by 50 µm) to

remove debris.[12]

Protoplast Washing: Pellet the protoplasts by centrifugation at a low speed and wash them

with a washing buffer containing the osmotic stabilizer.

Purification (Optional): For a purer protoplast suspension, a density gradient centrifugation

step using a substance like iodixanol can be employed.[13]

Quantification and Viability Check: Resuspend the purified protoplasts and determine the

yield and viability as described in the fungal protocol.
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Caption: General workflow for protoplast isolation using Driselase.
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Caption: Troubleshooting logic for incomplete cell wall digestion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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